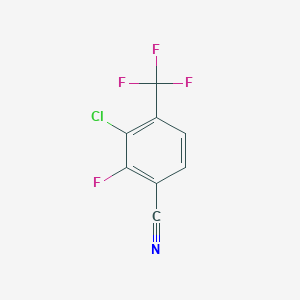
3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF4N. It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and trifluoromethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-2-fluoroaniline with trifluoromethyl iodide in the presence of a base, followed by cyanation to introduce the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile
Uniqueness
3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzonitrile core. This unique combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
1807120-42-8 |
|---|---|
Molekularformel |
C8H2ClF4N |
Molekulargewicht |
223.55 g/mol |
IUPAC-Name |
3-chloro-2-fluoro-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2ClF4N/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-2H |
InChI-Schlüssel |
ITSOGIKHCYASFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C#N)F)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
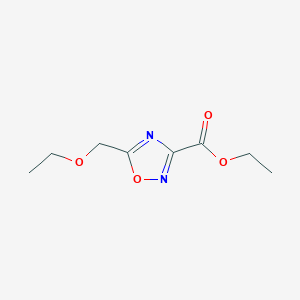
![1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)

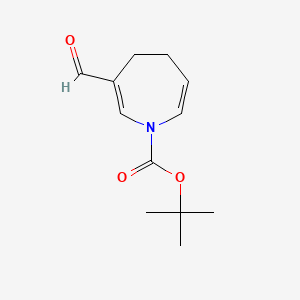

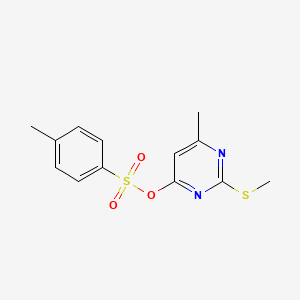
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
amine](/img/structure/B15300194.png)
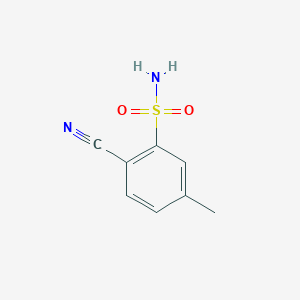
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)

